[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester
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Overview
Description
[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester is a chemical compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound features a piperidine ring, a hydroxyethyl group, and a carbamic acid benzyl ester moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where an appropriate hydroxyethylating agent reacts with the piperidine ring.
Formation of the Carbamic Acid Benzyl Ester: The final step involves the reaction of the piperidine derivative with isopropyl chloroformate and benzyl alcohol under basic conditions to form the carbamic acid benzyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used in studies investigating the interaction of piperidine derivatives with biological targets.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group and the piperidine ring play crucial roles in binding to these targets, modulating their activity. The compound may act as an agonist or antagonist, depending on the nature of the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- [(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester
- [(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester
- [(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-propyl-carbamic acid benzyl ester
Uniqueness
[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the isopropyl group, in particular, may influence its steric and electronic characteristics, differentiating it from similar compounds.
Properties
IUPAC Name |
benzyl N-[(3S)-1-(2-hydroxyethyl)piperidin-3-yl]-N-propan-2-ylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-15(2)20(17-9-6-10-19(13-17)11-12-21)18(22)23-14-16-7-4-3-5-8-16/h3-5,7-8,15,17,21H,6,9-14H2,1-2H3/t17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQJXGOHNLAGIF-KRWDZBQOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCN(C1)CCO)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N([C@H]1CCCN(C1)CCO)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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